molecular formula C25H18O8 B2621615 3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl 1,3-benzodioxole-5-carboxylate CAS No. 858764-16-6

3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl 1,3-benzodioxole-5-carboxylate

Cat. No.: B2621615
CAS No.: 858764-16-6
M. Wt: 446.411
InChI Key: NNGZHDSQNYRRIU-UHFFFAOYSA-N
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Description

3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl 1,3-benzodioxole-5-carboxylate is a complex organic compound that features a chromenone core linked to a benzodioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl 1,3-benzodioxole-5-carboxylate typically involves multi-step organic reactions. One common approach starts with the preparation of the chromenone core, followed by the introduction of the ethoxyphenoxy group and the benzodioxole moiety. Key reagents often include ethyl bromoacetate, phenol derivatives, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl 1,3-benzodioxole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new aromatic or aliphatic groups.

Scientific Research Applications

3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl 1,3-benzodioxole-5-carboxylate has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: Its potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It may exhibit pharmacological properties that could be harnessed for therapeutic purposes.

    Industry: Its unique structure could be useful in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl 1,3-benzodioxole-5-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, altering their activity and leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

  • 4-{2-[(2-ethoxyphenoxy)acetyl]carbohydrazonoyl}phenyl 1,3-benzodioxole-5-carboxylate
  • 1,3-benzodioxole derivatives

Uniqueness

What sets 3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl 1,3-benzodioxole-5-carboxylate apart is its specific combination of functional groups and structural features. This unique arrangement can confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

[3-(2-ethoxyphenoxy)-4-oxochromen-7-yl] 1,3-benzodioxole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18O8/c1-2-28-18-5-3-4-6-20(18)33-23-13-29-21-12-16(8-9-17(21)24(23)26)32-25(27)15-7-10-19-22(11-15)31-14-30-19/h3-13H,2,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNGZHDSQNYRRIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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